cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester

Catalog No.
S629423
CAS No.
2734-47-6
M.F
C21H32O2
M. Wt
316.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-5,8,11,14,17-Eicosapentaenoic acid methyl este...

CAS Number

2734-47-6

Product Name

cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester

IUPAC Name

methyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

InChI

InChI=1S/C21H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-

InChI Key

QWDCYFDDFPWISL-JEBPEJKESA-N

SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC

Synonyms

(5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaenoic Acid Methyl Ester;(all-Z)-5,8,11,14,17-Eicosapentaenoic Acid Methyl Ester; all-cis- 5,8,11,14,17-Eicosapentaenoic Acid Methyl Ester; Methyl 5Z,8Z,11Z,14Z,17Z-eicosapentaenoate; Methyl all-cis-5,8,11

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC

Natural Occurrence and Sources

Cis-5,8,11,14,17-eicosapentaenoic acid methyl ester, also known as Icosapent methyl ester, is a naturally occurring fatty acid methyl ester. It has been identified in various marine organisms, including microalgae, such as Murrayella periclados, and some liverworts, like Marchantia polymorpha [].

Research on Potential Health Benefits

Research is ongoing to explore the potential health benefits of cis-5,8,11,14,17-eicosapentaenoic acid methyl ester. Some studies suggest it may possess:

  • Anti-inflammatory properties: Studies in cell cultures and animal models indicate that it might exhibit anti-inflammatory effects, potentially offering benefits in conditions like inflammatory bowel disease and rheumatoid arthritis [, ].
  • Cardiovascular effects: Research suggests it may have a role in regulating blood triglyceride levels and reducing inflammation associated with cardiovascular disease []. However, further investigation is needed to confirm these findings and understand the mechanisms involved.

Research Applications

Cis-5,8,11,14,17-eicosapentaenoic acid methyl ester serves as a research tool in various scientific studies, including:

  • Investigating its biological activities: Researchers use it to study its potential anti-inflammatory and other effects in cell cultures and animal models [, ].
  • Understanding its role in metabolism: Studies can explore its impact on lipid metabolism and its potential interactions with other metabolic pathways.
  • Developing new therapeutic approaches: Research may investigate its potential as a therapeutic agent or as a component of combination therapies for various health conditions.

Cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester is a fatty acid methyl ester derived from eicosapentaenoic acid, a polyunsaturated omega-3 fatty acid. Its chemical formula is C21H32O2, and it has a molecular weight of approximately 316.4776 g/mol . This compound is characterized by five cis double bonds located at the 5th, 8th, 11th, 14th, and 17th carbon positions of the eicosapentaenoic acid backbone, which contributes to its unique properties and biological activities.

Typical of fatty acids and their esters. These include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield eicosapentaenoic acid and methanol.
  • Transesterification: This reaction can convert the methyl ester into other fatty acid esters by reacting it with different alcohols in the presence of a catalyst.
  • Oxidation: The unsaturated double bonds in the molecule make it susceptible to oxidation, which can lead to the formation of peroxides and other oxidized products.

Cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester can be synthesized through various methods:

  • Extraction from Marine Sources: It is commonly extracted from fish oils or algae rich in eicosapentaenoic acid.
  • Chemical Synthesis: Laboratory synthesis can be achieved through the transesterification of eicosapentaenoic acid with methanol under acidic or basic conditions.
  • Biotechnological Methods: Microbial fermentation processes can also produce this compound using specific strains capable of synthesizing polyunsaturated fatty acids.

Cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester has several applications:

  • Nutraceuticals: It is widely used as a dietary supplement due to its health benefits associated with omega-3 fatty acids.
  • Pharmaceuticals: Its anti-inflammatory properties make it a candidate for therapeutic formulations targeting inflammatory diseases.
  • Food Industry: It is utilized in functional foods aimed at enhancing health benefits through omega-3 enrichment.

Studies have indicated that cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester interacts with various biological systems:

  • Cell Signaling Pathways: It influences pathways related to inflammation and lipid metabolism.
  • Drug Interactions: Research suggests potential interactions with anticoagulant medications due to its blood-thinning properties.

Cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester belongs to a class of compounds known as omega-3 fatty acids. Here are some similar compounds along with a comparison highlighting its uniqueness:

Compound NameFormulaUnique Features
Alpha-linolenic acid methyl esterC18H32O2Shorter carbon chain; primarily found in plant oils.
Docosahexaenoic acid methyl esterC22H34O2Longer carbon chain; more double bonds; crucial for brain health.
Linoleic acid methyl esterC18H34O2Omega-6 fatty acid; different health effects compared to omega-3s.

Cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester is unique due to its specific structure with five cis double bonds and its significant role in cardiovascular health and anti-inflammatory responses compared to other fatty acids.

XLogP3

5.9

Hydrogen Bond Acceptor Count

2

Exact Mass

316.240230259 g/mol

Monoisotopic Mass

316.240230259 g/mol

Heavy Atom Count

23

Appearance

Unit:25 mgPurity:99%Physical liquid

UNII

2O598O936I

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]

Pictograms

Irritant

Irritant

Wikipedia

Icosapent methyl

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2023-08-15
1. C. Song, S. Zhao, Expert Opin Investig Drugs, Vol. 16(10) pp. 1627-1638, 20072. Masahiro Murata, Journal of Biological Chemistry, Vol. 276 pp. 31422-31428, 20013. Jason D. Morrow, Journal of Biological Chemistry, Vol. 283 pp. 12043-12055, 2008

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